N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
This compound is a benzofuran derivative . Benzofuran derivatives have been studied for their potential in cancer treatment . Specifically, this compound has been identified as a potential dual inhibitor of PI3K and VEGFR-2, which are important enzymes in the regulation of physiological processes and have a critical role in apoptosis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(benzofuran-2-yl)ethan-1-one (2), N-ethyl piperazine, and metallic sulfur in K2CO3/glycerol . The structures of the produced compounds were confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR .Molecular Structure Analysis
The molecular structure of this compound was confirmed using various techniques including 1H-NMR, 13C-NMR, elemental analysis, and IR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1-(benzofuran-2-yl)ethan-1-one (2), N-ethyl piperazine, and metallic sulfur in K2CO3/glycerol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various techniques including 1H-NMR, 13C-NMR, elemental analysis, and IR .Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the benzofuran class of compounds, which are known to have a wide range of biological and pharmacological applications . .
Mode of Action
Benzofuran derivatives are known to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Benzofuran derivatives are known to interact with a variety of biochemical pathways due to their diverse pharmacological activities
Pharmacokinetics
Benzofuran derivatives are known for their improved bioavailability, which is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Given the diverse biological activities of benzofuran derivatives, it is likely that this compound has multiple effects at the molecular and cellular level
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially influence the action of benzofuran derivatives
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes and proteins . For instance, some benzofuran compounds have shown significant inhibitory effects on Src kinase .
Cellular Effects
Benzofuran compounds have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may influence cell function in various ways.
Molecular Mechanism
It is known that benzofuran compounds can interact with various biomolecules and potentially inhibit or activate enzymes .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-20(23,18-10-13-6-2-3-7-14(13)26-18)12-21-19(22)17-11-24-15-8-4-5-9-16(15)25-17/h2-10,17,23H,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIDIYMHCJBESG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1COC2=CC=CC=C2O1)(C3=CC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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